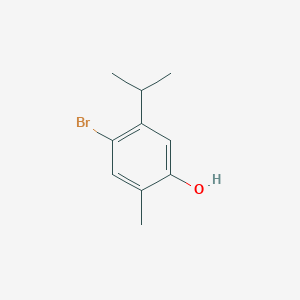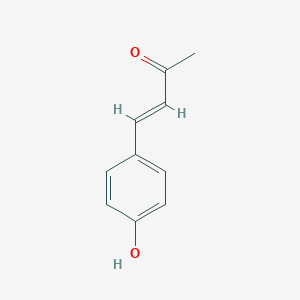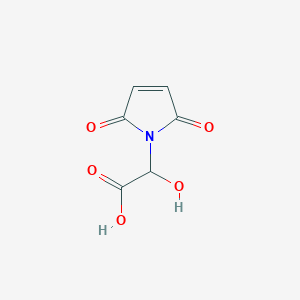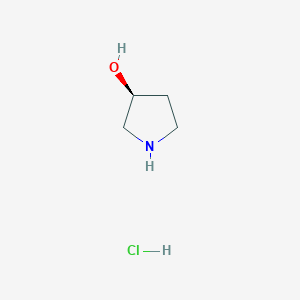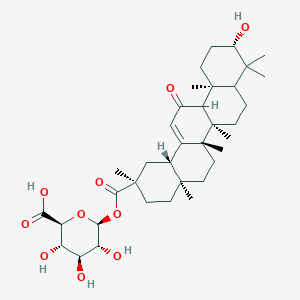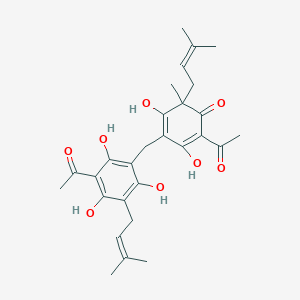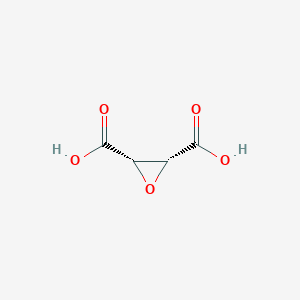
cis-Epoxysuccinsäure
Übersicht
Beschreibung
cis-Epoxysuccinic acid: is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an epoxide ring, which is a three-membered cyclic ether. This compound is of significant interest due to its unique chemical properties and its role as an intermediate in various chemical reactions. It is commonly used in the synthesis of enantiomerically pure tartaric acids, which are valuable in the food, pharmaceutical, and chemical industries.
Wissenschaftliche Forschungsanwendungen
cis-Epoxysuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of enantiomerically pure tartaric acids, which are important chiral building blocks in organic synthesis.
Biology: The compound is studied for its role in enzymatic reactions, particularly those involving epoxide hydrolases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: cis-Epoxysuccinic acid is used in the production of tartaric acid, which has applications in the food and beverage industry, as well as in the manufacture of polymers and other industrial products
Wirkmechanismus
Target of Action
Cis-Epoxysuccinic acid primarily targets the succinate receptor (SUCNR1/GPR91) . This receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes . Additionally, cis-Epoxysuccinic acid also targets bacterial cis-epoxysuccinic acid hydrolases (CESHs), which are intracellular enzymes used in the industrial production of enantiomeric tartaric acids .
Mode of Action
Cis-Epoxysuccinic acid acts as an agonist for the succinate receptor, inhibiting cAMP levels with an EC50 value of 2.7 µM . This interaction leads to changes in cellular signaling pathways, affecting various physiological processes . In the case of CESHs, cis-Epoxysuccinic acid is a substrate for these enzymes, which catalyze its hydrolysis to form enantiomerically pure tartrate .
Biochemical Pathways
The primary biochemical pathway affected by cis-Epoxysuccinic acid involves the hydrolysis of cis-epoxysuccinate to form an enantiomerically pure tartrate . This reaction is catalyzed by CESHs and is crucial for the industrial synthesis of enantiomerically pure tartaric acids .
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy can be influenced by various factors, including its stability and cell permeability .
Result of Action
The action of cis-Epoxysuccinic acid results in the production of enantiomerically pure tartaric acids when it is hydrolyzed by CESHs . These tartaric acids are important chemicals with broad industrial and scientific applications . In the context of the succinate receptor, the compound’s action can influence various physiological processes by modulating cellular signaling pathways .
Action Environment
The action, efficacy, and stability of cis-Epoxysuccinic acid can be influenced by various environmental factors. For instance, the stability of CESHs, which are crucial for the compound’s action, can be enhanced through methods such as whole-cell immobilization, enzyme immobilization, and protein engineering . Furthermore, the compound’s action can be affected by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
cis-Epoxysuccinic acid interacts with various enzymes, proteins, and other biomolecules. It is hydrolyzed by cis-epoxysuccinic acid hydrolases (CESHs) from various microbial species, including Acetobacter, Nocardia, Rhodococcus, Rhizobium, and Pseudomonas . These enzymes are used as whole-cell catalysts due to the low stability of purified CESHs .
Cellular Effects
cis-Epoxysuccinic acid affects cAMP levels of HEK293 cells . It also agonizes SUCNR1 pathways without affecting succinate dehydrogenase .
Molecular Mechanism
cis-Epoxysuccinic acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that cis-Epoxysuccinic acid had 10- to 20-fold higher potency than succinic acid on SUCNR1 .
Temporal Effects in Laboratory Settings
The whole-cell InaPbN-CESH [L] biocatalyst, developed for bacterial cis-epoxysuccinic acid hydrolase, exhibited good storage stability at 4 °C and considerable reusability . The stability of the enzyme in its free form was slightly increased by the fusion with carbohydrate-binding modules (CBMs), whereas the immobilization on cellulose significantly increased the stability of the enzyme .
Metabolic Pathways
cis-Epoxysuccinic acid is involved in the metabolic pathways that produce enantiomeric tartaric acids . It is hydrolyzed by cis-epoxysuccinic acid hydrolases (CESHs) to form an enantiomerically pure tartrate .
Subcellular Localization
cis-Epoxysuccinic acid hydrolases (CESHs), which interact with cis-Epoxysuccinic acid, are intracellular enzymes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: cis-Epoxysuccinic acid can be synthesized through the epoxidation of maleic acid or maleic anhydride. This process typically involves the use of peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the cis-epoxide.
Biocatalysis: Another method involves the use of microbial epoxide hydrolases, specifically cis-epoxysuccinate hydrolases, which catalyze the hydrolysis of cis-epoxysuccinate to produce enantiomerically pure tartaric acids. This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods: In industrial settings, the production of cis-Epoxysuccinic acid often involves the use of whole-cell biocatalysts. These biocatalysts are engineered to express high levels of cis-epoxysuccinate hydrolase, which facilitates the efficient conversion of cis-epoxysuccinate to the desired product. The use of immobilized enzymes and optimized reaction conditions further enhances the yield and stability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: cis-Epoxysuccinic acid undergoes hydrolysis in the presence of water and an appropriate catalyst, such as an epoxide hydrolase, to form tartaric acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to produce various oxidation products, depending on the reaction conditions.
Reduction: Reduction of cis-Epoxysuccinic acid can lead to the formation of diols, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using cis-epoxysuccinate hydrolase under mild conditions.
Oxidation: Use of peracids or other strong oxidizing agents under controlled temperature and pH.
Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Tartaric acid
Oxidation: Various oxidation products depending on the specific conditions
Reduction: Diols
Vergleich Mit ähnlichen Verbindungen
trans-Epoxysuccinic acid: Unlike cis-Epoxysuccinic acid, this compound has the epoxide ring in the trans configuration. It exhibits different reactivity and selectivity in chemical reactions.
cis-Butene-1,2-epoxide: This compound has a similar epoxide ring but differs in the carbon chain length and substitution pattern.
cis-Stilbene oxide: Another epoxide with a cis configuration, but with a different aromatic structure.
Uniqueness: cis-Epoxysuccinic acid is unique due to its specific configuration and its role as a precursor for the synthesis of enantiomerically pure tartaric acids. Its high selectivity in enzymatic reactions and its utility in producing valuable chiral compounds make it distinct from other epoxides .
Eigenschaften
IUPAC Name |
(2R,3S)-oxirane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-XIXRPRMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016953, DTXSID701016952 | |
| Record name | Epoxymaleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-72-5, 2222820-55-3 | |
| Record name | cis-Epoxysuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epoxymaleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-epoxysuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
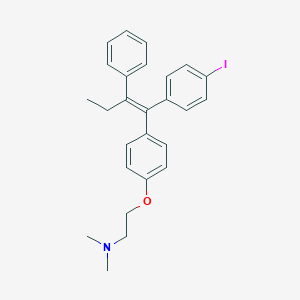
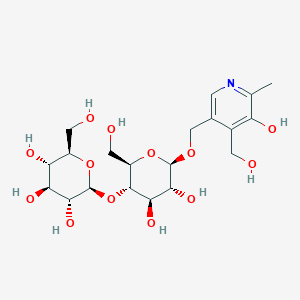
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
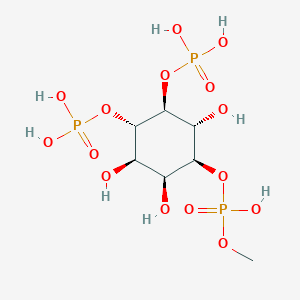
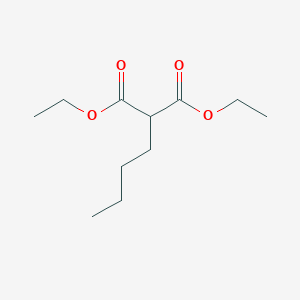
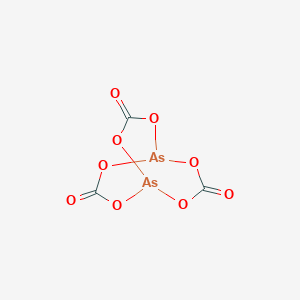

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
